molecular formula C8H14O3 B12735909 Ethyl 3-methyl-2-oxopentanoate, (+)- CAS No. 226414-39-7

Ethyl 3-methyl-2-oxopentanoate, (+)-

Cat. No.: B12735909
CAS No.: 226414-39-7
M. Wt: 158.19 g/mol
InChI Key: HCDYSXWWIWPQEN-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-methyl-2-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 3-methyl-2-oxopentanoate often involves the use of renewable materials to preserve natural resources . The process may include the use of biocatalysts or other environmentally friendly methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 3-methyl-2-oxopentanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxopentanoate involves its interaction with specific molecular targets and pathways. In perfumery, it enhances the aroma profile by emphasizing woody and nutty notes . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-3-oxopentanoate: Similar structure but different substitution pattern.

    Ethyl 3-methyl-2-oxobutanoate: Shorter carbon chain.

    Ethyl 3-methyl-2-oxopropanoate: Even shorter carbon chain.

These compounds share similar functional groups but differ in their carbon chain length and substitution patterns, which can affect their chemical properties and applications.

Properties

CAS No.

226414-39-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl (3S)-3-methyl-2-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-4-6(3)7(9)8(10)11-5-2/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

HCDYSXWWIWPQEN-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)OCC

Canonical SMILES

CCC(C)C(=O)C(=O)OCC

Origin of Product

United States

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